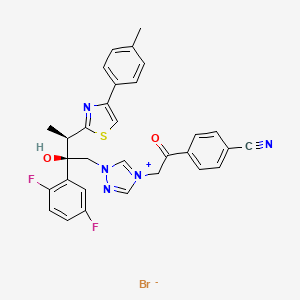
N-(4'-Acetylbenzonitrile)-4'-descyano-4'-methyl Isavuconazole Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide is a synthetic compound that combines elements of benzonitrile and isavuconazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide typically involves multiple steps. The initial step often includes the preparation of 4-Acetylbenzonitrile, which can be synthesized from 4-Ethynylbenzonitrile . The reaction conditions for this synthesis include the use of chloroform as a solvent and maintaining the reaction at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents, and maintaining stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide involves its interaction with specific molecular targets. In the case of its antifungal activity, it likely inhibits the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbenzonitrile: A precursor in the synthesis of the compound.
Isavuconazole: An antifungal agent with a similar mechanism of action.
Uniqueness
N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide is unique due to its combined structural elements, which may confer enhanced biological activity or improved pharmacokinetic properties compared to its individual components.
Properties
Molecular Formula |
C31H26BrF2N5O2S |
|---|---|
Molecular Weight |
650.5 g/mol |
IUPAC Name |
4-[2-[1-[(2R,3R)-2-(2,5-difluorophenyl)-2-hydroxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butyl]-1,2,4-triazol-4-ium-4-yl]acetyl]benzonitrile;bromide |
InChI |
InChI=1S/C31H26F2N5O2S.BrH/c1-20-3-7-23(8-4-20)28-16-41-30(36-28)21(2)31(40,26-13-25(32)11-12-27(26)33)17-38-19-37(18-35-38)15-29(39)24-9-5-22(14-34)6-10-24;/h3-13,16,18-19,21,40H,15,17H2,1-2H3;1H/q+1;/p-1/t21-,31+;/m0./s1 |
InChI Key |
QVCGCAMIVNXCHF-VKVBQESRSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)[C@H](C)[C@](CN3C=[N+](C=N3)CC(=O)C4=CC=C(C=C4)C#N)(C5=C(C=CC(=C5)F)F)O.[Br-] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(C)C(CN3C=[N+](C=N3)CC(=O)C4=CC=C(C=C4)C#N)(C5=C(C=CC(=C5)F)F)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



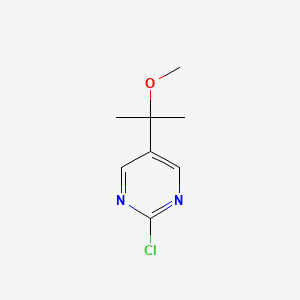

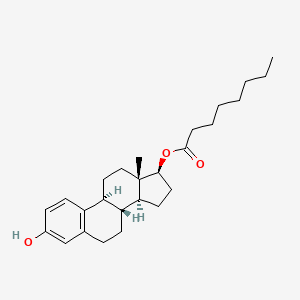
![2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)
![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)

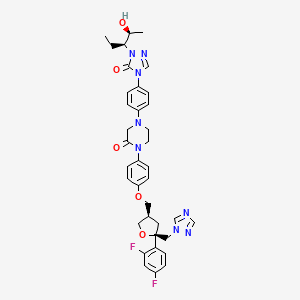
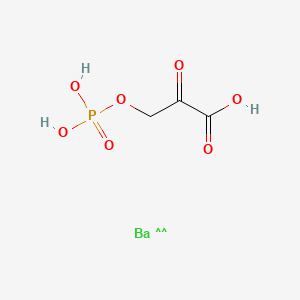
![2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid](/img/structure/B13845633.png)

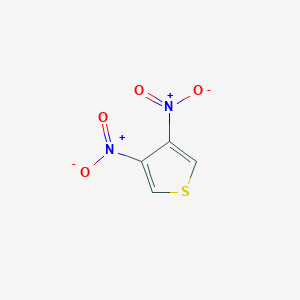
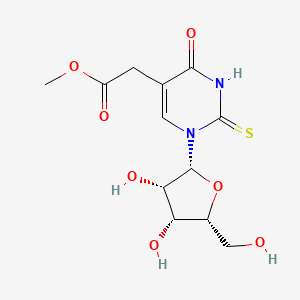
![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
